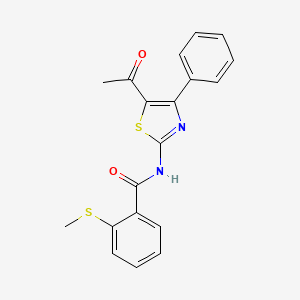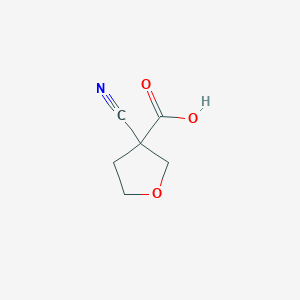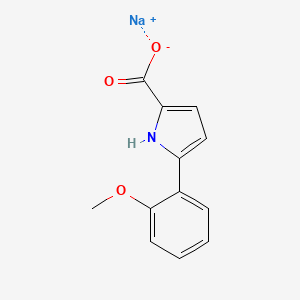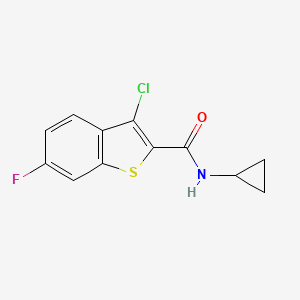![molecular formula C25H26N6O3S B2507416 N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-55-6](/img/structure/B2507416.png)
N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that is likely to have been synthesized for its potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied for their biological properties, such as antiproliferative, antioxidant, and antimicrobial activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of a compound with antiproliferative activity involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by several other reactions including chlorination and condensation steps . Similarly, the synthesis of antioxidant compounds involved multi-step reactions including thioalkylation and cyclization . These methods suggest that the synthesis of the compound would also involve a series of carefully planned synthetic steps to introduce the various functional groups and build the complex structure.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, a compound with a chlorothienopyrimidin moiety was found to crystallize in the tetragonal system and its geometric bond lengths and angles were compared with those obtained from density functional theory (DFT) calculations . This indicates that similar computational and analytical techniques would be used to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The related compounds have been involved in various chemical reactions, including condensation and cyclization, which are typical in the synthesis of heterocyclic compounds. The reactivity of such compounds is often influenced by the presence of electron-donating or electron-withdrawing groups, which can be inferred from studies on their frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are closely related to their molecular structure. The presence of different substituents can significantly affect properties like solubility, melting point, and stability. The antiproliferative compound mentioned in the first paper displayed marked inhibition against various human cancer cell lines, indicating its potential as a therapeutic agent . The antioxidant compounds were evaluated using assays like DPPH and FRAP, and some showed significant antioxidant ability, suggesting their potential as protective agents against oxidative stress . Antimicrobial activities of triazole derivatives were also assessed, with some compounds showing good or moderate activities against test microorganisms .
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Abilities
- Researchers have explored the synthesis of compounds related to N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide. For instance, Shakir, Ali, and Hussain (2017) synthesized derivatives of 1,2,4-triazole-thiadiazine, demonstrating significant antioxidant abilities in various assays (Shakir, Ali, & Hussain, 2017).
Antimicrobial and Antiproliferative Activities
- The antimicrobial properties of 1,2,4-triazole derivatives, which are structurally related to the compound , have been investigated. Bektaş et al. (2007) found that these derivatives possess good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, Ilić et al. (2011) explored the antiproliferative activity of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, noting their effectiveness in inhibiting the proliferation of endothelial and tumor cells (Ilić, Ilaš, Liekens, Mátyus, & Kikelj, 2011).
Fungicidal Properties
- El-Telbani, Swellem, and Nawwar (2007) synthesized derivatives with structural similarity to the compound of interest and found that these compounds exhibited fungicidal activities (El-Telbani, Swellem, & Nawwar, 2007).
Propiedades
IUPAC Name |
N-[2-[6-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3S/c1-16-5-4-6-20(17(16)2)27-23(32)15-35-24-12-11-21-28-29-22(31(21)30-24)13-14-26-25(33)18-7-9-19(34-3)10-8-18/h4-12H,13-15H2,1-3H3,(H,26,33)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFNNMYIIMFZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine](/img/structure/B2507336.png)
![6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2507337.png)

![2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2507340.png)
![2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2507342.png)
![N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2507348.png)

![5-[3-(Tert-butyl)-1-(3-methylbenzyl)-1h-pyrazol-5-yl]-4-cyclohexyl-4h-1,2,4-triazole-3-thiol](/img/structure/B2507351.png)
![(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B2507353.png)

![N-(3-methoxypropyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507355.png)
![2-benzamido-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2507356.png)